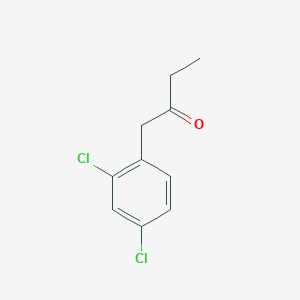

1-(2,4-Dichlorophenyl)butan-2-one

Description

Contextualization within Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, 1-(2,4-Dichlorophenyl)butan-2-one serves as a versatile building block. merckmillipore.comthieme.dehilarispublisher.com Organic building blocks are essentially molecular fragments that can be pieced together to create larger, more complex chemical structures. merckmillipore.comhilarispublisher.com The reactivity of the ketone functional group in 1-(2,4-Dichlorophenyl)butan-2-one allows for a variety of chemical transformations, making it a key starting material for the synthesis of diverse organic molecules. merckmillipore.comresearchgate.net

Its significance in medicinal chemistry is primarily as an intermediate in the synthesis of pharmaceutical agents, especially antifungal compounds. nih.govnih.gov The 2,4-dichlorophenyl group is a common feature in many antifungal drugs, and the butane-2-one chain provides a reactive handle to construct the heterocyclic systems often responsible for their therapeutic effects. nih.govnih.gov For instance, this compound is a precursor for creating certain triazole-based antifungal agents. nih.govnih.gov The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections. nih.gov

Overview of Structural Features and Related Chemical Scaffolds

The structure of 1-(2,4-Dichlorophenyl)butan-2-one, with the chemical formula C10H10Cl2O, is characterized by a 2,4-dichlorophenyl group attached to a butan-2-one chain. aablocks.comfluorochem.co.uk The dichlorinated aromatic ring is a key feature, influencing the electronic properties and steric hindrance of the molecule. The ketone group at the second position of the butane (B89635) chain is a primary site for chemical reactions.

This basic scaffold is related to a number of other important chemical structures. For example, modifications to the butane-2-one portion can lead to a variety of derivatives. The ketone can be reduced to a hydroxyl group, or it can be used as a starting point for building more complex heterocyclic rings. The dichlorophenyl group can also be substituted with other halogens or functional groups to modulate the biological activity of the resulting compounds.

Derivatives of this compound often incorporate heterocyclic rings like triazoles, pyrimidines, and quinazolines, which are known to exhibit a wide range of biological activities. frontiersin.orguran.ua For example, the synthesis of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives with antifungal properties has been reported. frontiersin.org Similarly, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. uran.ua

Interactive Data Table: Physicochemical Properties of 1-(2,4-Dichlorophenyl)butan-2-one and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(2,4-Dichlorophenyl)butan-2-one | 94147-69-0 | C10H10Cl2O | 217.09 |

| 1-(3,4-Dichlorophenyl)butan-2-one | 213627-27-1 | C10H10Cl2O | 217.09 |

| 4-Amino-1-(2,4-dichlorophenyl)butan-1-one | Not Available | C10H11Cl2NO | 232.10 |

| 2-Butanone, (2,4-dinitrophenyl)hydrazone | 958-60-1 | C10H12N4O4 | 252.23 |

Detailed Research Findings

Research has extensively explored the use of 1-(2,4-Dichlorophenyl)butan-2-one as a precursor for compounds with potential therapeutic applications. A significant area of this research focuses on the synthesis of antifungal agents. Studies have shown that the incorporation of a 1,2,4-triazole (B32235) ring, a common motif in antifungal drugs, can be achieved starting from intermediates derived from 1-(2,4-Dichlorophenyl)butan-2-one. nih.govnih.gov The resulting triazole derivatives have demonstrated notable activity against various fungal pathogens. nih.govnih.govfrontiersin.org

For instance, the synthesis of novel triazole compounds containing a piperazine (B1678402) moiety has been documented, with some of the resulting compounds showing potent in vitro antifungal activity against several human pathogenic fungi. nih.gov The rationale behind this synthetic approach often involves mimicking the structure of established antifungal drugs like fluconazole (B54011) and itraconazole. nih.gov

Furthermore, the dichlorophenyl group itself is a crucial component for the observed biological activity. Structure-activity relationship (SAR) studies have indicated that the presence and position of chlorine atoms on the phenyl ring can significantly influence the antifungal efficacy of the final compounds. nih.gov

Beyond antifungal research, derivatives of the title compound have been investigated for other medicinal applications. For example, the synthesis of novel 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide has been undertaken to evaluate their potential as anticonvulsant agents. uran.ua

The chemical reactivity of 1-(2,4-Dichlorophenyl)butan-2-one has also been a subject of study. The ketone functionality allows for reactions such as condensations and the formation of hydrazones, which can then be used to construct more elaborate molecular architectures. nih.govku.ac.kenist.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGYWGXHSLPYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 1-(2,4-Dichlorophenyl)butan-2-one

The most common methods for synthesizing 1-(2,4-dichlorophenyl)butan-2-one begin with precursors that already contain the 2,4-dichlorophenyl group. A frequently used industrial method involves the oxidation of the corresponding secondary alcohol, 1-(2,4-dichlorophenyl)butan-2-ol, to produce the ketone. prepchem.com

Another well-established route is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). google.comgoogle.compatsnap.com This method, however, can produce a mixture of isomers that require subsequent purification. A more direct synthesis involves the reaction of 2,4-dichlorophenylacetyl chloride with a methylating agent, such as a methyl Grignard reagent, which adds the methyl ketone group directly.

Additionally, the reaction of 2,4-dichlorobenzyl cyanide with a suitable reagent can also lead to the formation of the target ketone.

Synthesis of Key Intermediates Incorporating the 2,4-Dichlorophenyl Moiety

The creation of intermediates that feature the 2,4-dichlorophenyl structure is a foundational aspect of synthesizing the final ketone product.

Friedel-Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring. chemguide.co.ukkhanacademy.org In this context, 1,3-dichlorobenzene is reacted with an acylating agent like propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.comgoogle.compatsnap.comlibretexts.org While the chlorine atoms on the benzene (B151609) ring direct the new group to specific positions, this reaction can still result in a mixture of products that must be separated to isolate the desired 2,4-dichloro isomer. libretexts.orglibretexts.org To improve the process, researchers have explored using more environmentally friendly and reusable solid acid catalysts, like zeolites or modified clays, which can also enhance the selectivity of the reaction. researchgate.netgoogle.com

Reaction Conditions for Friedel-Crafts Acylation

| Raw Materials | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| m-Dichlorobenzene, Acetic Anhydride | Anhydrous Aluminum Chloride | 45-55°C, then reflux at 90-95°C for ~3h | 2,4-Dichloroacetophenone | High |

This table presents data from similar Friedel-Crafts acylation reactions to illustrate typical conditions and outcomes. google.compatsnap.comchemicalbook.com

The demand for enantiomerically pure antifungal drugs has spurred the development of biocatalytic methods for producing chiral intermediates. While 1-(2,4-dichlorophenyl)butan-2-one itself is not chiral, it can be converted into the chiral alcohol 1-(2,4-dichlorophenyl)butan-2-ol, a key building block for certain antifungal agents. researchgate.netnih.gov

Biocatalysis employs enzymes, such as ketoreductases from microorganisms like Lactobacillus kefiri or Pichia jadinii, to reduce the ketone to a specific stereoisomer of the alcohol with high selectivity. researchgate.netnih.gov These enzymes offer a greener and more precise alternative to traditional chemical methods. Research has focused on enhancing the efficiency and stability of these enzymes through protein engineering to make the process more suitable for industrial applications. nih.gov For instance, a mutant ketoreductase has been successfully used for the bioreduction of a similar compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to its corresponding chiral alcohol with a high enantiomeric excess. researchgate.net

Derivatization Strategies from 1-(2,4-Dichlorophenyl)butan-2-one Precursors

1-(2,4-Dichlorophenyl)butan-2-one is a versatile precursor that can be chemically modified to produce a variety of active pharmaceutical ingredients, especially azole antifungals. google.comnih.gov The main derivatization strategies target the ketone functional group and the adjacent carbon atom.

A crucial modification is the introduction of an azole ring (such as imidazole (B134444) or triazole). This is often accomplished by first halogenating the carbon atom next to the ketone group (the α-carbon). libretexts.orgmdpi.comlibretexts.org For example, the ketone can be brominated to form 1-bromo-1-(2,4-dichlorophenyl)butan-2-one. This α-bromo ketone then readily reacts with an azole to create the core structure of many antifungal drugs. rsc.org

Another key derivatization is the reduction of the ketone to a secondary alcohol, as discussed in the biocatalysis section. This alcohol can then undergo further reactions. For example, it can be converted into a derivative that is more easily displaced in subsequent reactions, allowing for the attachment of other chemical groups.

Key Compounds in Synthesis and Derivatization

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)butan-2-one | 94147-69-0 | C₁₀H₁₀Cl₂O | Target compound and key precursor |

| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | Starting material for Friedel-Crafts acylation |

| Propanoyl chloride | 79-03-8 | C₃H₅ClO | Acylating agent |

| Aluminum chloride | 7446-70-0 | AlCl₃ | Catalyst for Friedel-Crafts reactions |

| 1-(2,4-Dichlorophenyl)butan-2-ol | 94147-70-3 | C₁₀H₁₂Cl₂O | Chiral intermediate produced by reduction |

| 1-Bromo-1-(2,4-dichlorophenyl)butan-2-one | Not Available | C₁₀H₉BrCl₂O | Halogenated intermediate for azole coupling |

| 1H-1,2,4-Triazole | 288-88-0 | C₂H₃N₃ | Reagent for forming triazole antifungals |

Chemical Transformations and Reaction Mechanisms

Exploration of Nucleophilic and Electrophilic Reaction Pathways

The chemical behavior of 1-(2,4-Dichlorophenyl)butan-2-one is largely dictated by the ketone functional group, which features a polarized carbon-oxygen double bond. The carbon atom of the carbonyl group is electron-deficient, making it an excellent electrophile, while the oxygen atom is electron-rich. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Reaction Pathways The most significant reaction pathway for ketones is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and the electrons to move to the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

A general mechanism for this process is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) forms a new covalent bond with the electrophilic carbonyl carbon of 1-(2,4-Dichlorophenyl)butan-2-one.

Intermediate Formation: This attack leads to a rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The negatively charged oxygen atom is protonated, typically by a solvent or a mild acid, to yield the final alcohol product, 1-(2,4-Dichlorophenyl)butan-2-ol.

While specific studies on 1-(2,4-Dichlorophenyl)butan-2-one are not detailed in the provided research, this general mechanism is a fundamental and well-established reaction for all ketones. masterorganicchemistry.com The rate and reversibility of the addition depend on the nature of the nucleophile; strong nucleophiles like hydrides or Grignard reagents lead to irreversible reactions. masterorganicchemistry.com

Electrophilic Reaction Pathways Reactions involving electrophilic attack directly on the carbonyl group are less common. The carbonyl oxygen can be protonated by a strong acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Regarding the 2,4-dichlorophenyl ring, it is generally unreactive toward electrophilic aromatic substitution. The chlorine atoms are electron-withdrawing and deactivating, as is the butanoyl substituent. This significantly reduces the electron density of the aromatic ring, making it resistant to attack by most electrophiles. Research indicates that the presence of chlorine substituents can decelerate nucleophilic addition at the positions they occupy in aromatic and aliphatic π-electrophiles, a principle that may extend to electrophilic reactions as well. mdpi.com

Stereoselective Transformations and Chiral Synthesis

The carbonyl carbon of 1-(2,4-Dichlorophenyl)butan-2-one is prochiral. Nucleophilic addition, particularly reduction of the ketone, creates a new stereocenter at the second carbon position, resulting in the formation of chiral 1-(2,4-Dichlorophenyl)butan-2-ol. The synthesis of a single enantiomer of such an alcohol is a key goal of stereoselective synthesis. pharmaguideline.commit.edu

Significant research has been conducted on the asymmetric reduction of structurally similar ketones, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, which is a precursor to several antifungal agents. researchgate.net These studies highlight the use of biocatalysts, like ketoreductases (KREDs) and microbial whole cells, to achieve high enantioselectivity. researchgate.netmdpi.com For instance, the ketoreductase SsCR from Scheffersomyces stipitis has been used to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to its corresponding (R)-alcohol with an 88.2% isolated yield and an enantiomeric excess (ee) of 99.9%. researchgate.net Similarly, resting cells of Acinetobacter sp. ZJPH1806 have been employed as a biocatalyst for the same transformation, achieving an 83.2% yield and an ee greater than 99.9%. researchgate.net

Another key method for the asymmetric reduction of ketones involves the use of chiral chemical reagents, such as BINAL-H (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane). dnrcollege.org In one study, the asymmetric reduction of 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone using chiral BINAL-H was a key step in synthesizing both enantiomers of a potent enzyme inhibitor. nih.gov These methodologies underscore the potential for producing enantiomerically pure forms of 1-(2,4-Dichlorophenyl)butan-2-ol.

Biocatalytic Stereoselective Reduction of Dichlorophenyl Ketones

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ketoreductase (SsCR) from Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | 99.9% | researchgate.net |

| Acinetobacter sp. ZJPH1806 (resting cells) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2% | >99.9% | researchgate.net |

Biotransformation Studies of Related Dichlorophenyl-Containing Compounds

The environmental fate and metabolic profile of 1-(2,4-Dichlorophenyl)butan-2-one can be inferred from studies on related dichlorophenyl compounds. Biotransformation in organisms is a critical process that determines the persistence and potential effects of chemical compounds.

Metabolism in Mammals: Studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in rats have shown that its metabolism is mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, hepatic CYP3A isozymes are implicated in the biotransformation of DCPT. nih.gov This suggests that oxidation is a likely metabolic pathway for dichlorophenyl-containing compounds in mammals.

Microbial Degradation: Microorganisms play a crucial role in the degradation of chlorinated aromatic compounds. For example, two Pseudomonas strains have been shown to metabolize 2,4-dichlorophenoxyacetate (2,4-D), utilizing it as a sole carbon source. nih.gov The metabolic pathway involves the formation of intermediates such as 2,4-dichlorophenol and 3,5-dichlorocatechol, followed by ring fission. nih.gov Dechlorination at the 4-position of the aromatic ring is a key step before the ring is cleaved. nih.gov

The ubiquitous microorganism Aerobacter aerogenes can degrade dichlorodiphenylacetic acid (DDA), a metabolite of DDT. usgs.gov The degradation pathway proceeds through several intermediates, including dichlorophenylmethane (DPM), dichlorobenzhydrol (DBH), and finally dichlorobenzophenone (DBP). usgs.govasm.org This pathway involves steps of decarboxylation, oxidation, and ketone formation. Furthermore, a defined microbial consortium consisting of Pseudomonas, Flavobacterium, Vibrio, and Burkholderia species has been shown to effectively degrade DDT, with yeast extract enhancing the co-metabolic degradation. scialert.net

Anaerobic biotransformation has also been observed. The fungal metabolite 3,5-dichloro-p-anisyl alcohol undergoes demethylation by methanogenic sludge to form 3,5-dichloro-4-hydroxybenzyl alcohol. This intermediate is then further converted through biotic pathways to 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol. researchgate.net

These studies collectively indicate that dichlorophenyl-containing compounds are susceptible to a range of biotransformations, including oxidation, dechlorination, demethylation, and ring cleavage, mediated by various microorganisms and enzyme systems.

Biotransformation of Dichlorophenyl-Containing Compounds

| Parent Compound | Organism/System | Key Transformation/Metabolites | Reference |

|---|---|---|---|

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Fischer 344 Rats (CYP Enzymes) | Metabolism mediated by CYP3A isozymes | nih.govnih.gov |

| 2,4-Dichlorophenoxyacetate (2,4-D) | Pseudomonas sp. | 2,4-Dichlorophenol, 3,5-Dichlorocatechol, α-chloromuconate | nih.gov |

| Dichlorodiphenylacetic acid (DDA) | Aerobacter aerogenes | Dichlorophenylmethane (DPM), Dichlorobenzhydrol (DBH), Dichlorobenzophenone (DBP) | usgs.govasm.org |

| 3,5-Dichloro-p-anisyl alcohol | Methanogenic sludge (anaerobic) | Demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol; further conversion to 2,6-dichlorophenol | researchgate.net |

Structural Modifications and Design of Analogues

Design Principles for 2,4-Dichlorophenyl-Containing Derivatives

The design of analogues based on the 1-(2,4-dichlorophenyl)butan-2-one structure is rooted in established principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies. The 2,4-dichlorophenyl group is a key pharmacophore whose electronic and steric properties are crucial for binding to target proteins.

Key design principles include:

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance biological activity or modify pharmacokinetic properties. For instance, the ketone group can be replaced with other functional groups to explore different interactions with target receptors.

Structural Hybridization: Combining the 2,4-dichlorophenyl moiety with other known pharmacologically active heterocyclic rings, such as triazoles or oxadiazoles, to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is optimal for binding to a biological target.

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties like lipophilicity, solubility, and metabolic stability. The chlorine atoms on the phenyl ring, for example, significantly influence the compound's lipophilicity and its ability to form halogen bonds with protein residues. nih.gov

Studies on related 2,4-dichlorophenyl compounds have shown that the dichlorinated ring can fit into specific hydrophobic pockets of enzymes or receptors. The positions of the chlorine atoms are critical; for instance, in certain protein-ligand interactions, a halogen at position 4 of the benzene (B151609) ring can lead to higher affinity through interactions with backbone atoms of the protein. nih.gov

Classes of Analogues and Their Structural Diversity

The modification of 1-(2,4-dichlorophenyl)butan-2-one has led to the generation of several classes of analogues, each with unique structural features.

The incorporation of five-membered aromatic rings containing three heteroatoms, such as triazoles and oxadiazoles, is a common strategy in medicinal chemistry to create metabolically stable and biologically active compounds.

Triazole Derivatives: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore found in many antifungal agents. nih.gov The mechanism of action for many triazole antifungals involves the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. acs.org The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the enzyme's active site. acs.org The synthesis of triazole derivatives from a 2,4-dichlorophenyl precursor can be achieved through multi-step reactions, often involving the creation of an intermediate that can then be cyclized to form the triazole ring. Research has shown that derivatives containing a 2,4-dichlorophenyl group exhibit significant antifungal activity. impactfactor.orgnih.gov

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic system that is considered a bioisostere of amide and ester functionalities, often leading to improved metabolic stability. nih.gov The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the cyclization of N-acylhydrazones or the dehydration of 1,2-diacylhydrazines. nih.govorganic-chemistry.org These derivatives have been investigated for a wide range of pharmacological activities. nih.gov

Modifications involving the butanone side chain can lead to butanamide derivatives, while reactions involving the ketone and the adjacent methylene (B1212753) group can yield pyrazole-fused systems.

Butanamide Derivatives: The conversion of the ketone in 1-(2,4-dichlorophenyl)butan-2-one to an amide functionality introduces a hydrogen bond donor and acceptor group, which can significantly alter the compound's binding properties. The synthesis of butanamide derivatives can be approached through various methods, such as the Ritter reaction or by converting the ketone to an oxime followed by a Beckmann rearrangement. Research on butanamide derivatives containing a dichlorophenyl ring has highlighted their potential as biologically active agents. acs.org

Pyrazole-Fused Analogues: Pyrazole (B372694) and its fused heterocyclic derivatives are known for their broad spectrum of pharmacological activities. nih.govresearchgate.net The synthesis of pyrazole-fused systems from a 1,3-dicarbonyl precursor, which can be derived from 1-(2,4-dichlorophenyl)butan-2-one, typically involves condensation with hydrazine (B178648) or its derivatives. hilarispublisher.comnih.gov The resulting pyrazole ring can be further modified to explore structure-activity relationships. The incorporation of a 2,4-dichlorophenyl moiety into thiophene-derived pyrazoles has been shown to result in compounds with antibacterial, anti-inflammatory, and antitubercular properties. nih.gov

Direct modifications of the ketone group or its reduction to an alcohol represent a straightforward approach to generating new analogues.

Ketone Derivatives: The ketone group itself is a key feature for reactivity. It can undergo various reactions to generate a plethora of derivatives. For instance, α-halogenation of the ketone can provide an intermediate for further substitution reactions. Structure-activity relationship studies on small methyl ketone herbicides have shown that the carbonyl group is a key interaction point for their biological targets. researchgate.net

Alcohol Derivatives: The reduction of the ketone in 1-(2,4-dichlorophenyl)butan-2-one leads to the corresponding secondary alcohol, 1-(2,4-dichlorophenyl)butan-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukyoutube.comyoutube.com The introduction of a hydroxyl group creates a new chiral center and provides a site for hydrogen bonding, which can significantly influence the molecule's interaction with biological targets. The resulting alcohol can be further derivatized, for example, through esterification, to produce a range of analogues. The synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, an analogue of the antifungal drug miconazole, highlights the potential of such alcohol derivatives. google.com

The versatile structure of 1-(2,4-dichlorophenyl)butan-2-one allows for its conversion into a variety of other heterocyclic and aliphatic systems.

Other Heterocyclic Derivatives: The butanone side chain can be utilized to construct other heterocyclic rings. For example, reaction with appropriate reagents can lead to the formation of thiophene (B33073) or pyridine (B92270) rings. The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes from a ketone, elemental sulfur, and an activated nitrile. derpharmachemica.comorganic-chemistry.org Thiophene derivatives are known to possess a wide range of pharmacological activities, including anticancer and antioxidant properties. impactfactor.orgijprajournal.com Pyridine rings can be synthesized via cyclocondensation reactions, such as the Hantzsch pyridine synthesis, which involves the reaction of a β-ketoester (which can be derived from the starting ketone), an aldehyde, and ammonia. youtube.comyoutube.com

Aliphatic Derivatives: Modifications to the aliphatic butanone chain can also be explored. For instance, deoxygenation of the ketone would yield the corresponding alkane, 1-(2,4-dichlorophenyl)butane, altering the polarity and shape of the molecule. organic-chemistry.org Additionally, the butanone chain can be extended or shortened to investigate the optimal length for biological activity. The preparation of 1,4-butanedial from precursors like acrolein showcases methods for modifying aliphatic chains. google.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2,4-Dichlorophenyl)butan-2-one, both ¹H and ¹³C NMR would be employed to confirm its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would typically appear in the downfield region (δ 7.0-7.5 ppm). Due to the substitution pattern, three distinct aromatic signals would be anticipated. The methylene (B1212753) protons adjacent to the aromatic ring would likely resonate as a singlet, while the ethyl group protons would present as a quartet and a triplet, characteristic of their spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For 1-(2,4-Dichlorophenyl)butan-2-one, ten distinct signals would be expected. The carbonyl carbon of the ketone is characteristically found significantly downfield (δ > 200 ppm). The carbons of the dichlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbons directly bonded to chlorine showing distinct chemical shifts. The aliphatic carbons of the butanone chain would resonate in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for 1-(2,4-Dichlorophenyl)butan-2-one:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (ethyl) | Triplet | ~8-12 |

| CH₂ (ethyl) | Quartet | ~35-40 |

| C=O | - | >200 |

| CH₂ (benzyl) | Singlet | ~50-55 |

| Aromatic CH | Multiplets | ~127-135 |

| Aromatic C-Cl | - | ~130-138 |

| Aromatic C-C | - | ~135-140 |

Note: The table above presents predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For 1-(2,4-Dichlorophenyl)butan-2-one (C₁₀H₁₀Cl₂O), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in three peaks in a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, confirming the presence of two chlorine atoms.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve cleavage alpha to the carbonyl group. This could lead to the formation of a 2,4-dichlorobenzyl cation or an acylium ion, which would produce prominent peaks in the mass spectrum.

Expected Key Fragments in the Mass Spectrum:

| m/z Value | Possible Fragment Structure |

| 216/218/220 | [C₁₀H₁₀Cl₂O]⁺ (Molecular Ion) |

| 159/161 | [C₇H₅Cl₂]⁺ (2,4-Dichlorobenzyl cation) |

| 57 | [C₃H₅O]⁺ (Propionyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-(2,4-Dichlorophenyl)butan-2-one would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹). The C-Cl stretching vibrations would be expected in the fingerprint region (below 1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1-(2,4-Dichlorophenyl)butan-2-one in a suitable solvent (e.g., ethanol or cyclohexane) would likely show absorption bands corresponding to π → π* transitions of the dichlorophenyl aromatic ring. The presence of the carbonyl group may also give rise to a weaker n → π* transition at a longer wavelength.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of 1-(2,4-Dichlorophenyl)butan-2-one would need to be grown.

If a successful crystal structure determination were achieved, it would provide highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously confirm the connectivity of the atoms and reveal the conformation of the butanone chain relative to the dichlorophenyl ring. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. As of this writing, a published crystal structure for 1-(2,4-Dichlorophenyl)butan-2-one has not been identified in the crystallographic databases.

Comprehensive Spectroscopic Fingerprinting

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting the geometric and electronic properties of molecules.

Hypothetical Application to 1-(2,4-Dichlorophenyl)butan-2-one:

A DFT study of 1-(2,4-Dichlorophenyl)butan-2-one would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This would provide key information on bond lengths, bond angles, and dihedral angles. Subsequent calculations would yield a variety of electronic properties.

Table 1: Hypothetical DFT-Calculated Properties for 1-(2,4-Dichlorophenyl)butan-2-one

| Property | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Indicates the stability of the molecule. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Bond Lengths (e.g., C=O, C-Cl) | Values in Ångstroms (Å) | Provides insight into the strength and nature of the chemical bonds. |

| Bond Angles (e.g., C-C-C) | Values in degrees (°) | Defines the shape and steric environment of the molecule. |

| Dihedral Angles | Values in degrees (°) | Describes the conformation and rotational freedom around single bonds. |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wpmucdn.comimperial.ac.uk

Hypothetical Application to 1-(2,4-Dichlorophenyl)butan-2-one:

FMO analysis would help in understanding the reactive nature of 1-(2,4-Dichlorophenyl)butan-2-one. The distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.govulster.ac.uk

Table 2: Hypothetical FMO Properties for 1-(2,4-Dichlorophenyl)butan-2-one

| Property | Hypothetical Value | Significance |

| HOMO Energy | Value in electron volts (eV) | Indicates the ionization potential and nucleophilic character. |

| LUMO Energy | Value in electron volts (eV) | Indicates the electron affinity and electrophilic character. |

| HOMO-LUMO Gap (ΔE) | Value in electron volts (eV) | Relates to the chemical reactivity and kinetic stability of the molecule. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.netnumberanalytics.com It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. researchgate.netscienceopen.com

Hypothetical Application to 1-(2,4-Dichlorophenyl)butan-2-one:

An MESP map of 1-(2,4-Dichlorophenyl)butan-2-one would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. The hydrogen atoms and the regions around the chlorine atoms might exhibit positive potentials, suggesting sites for nucleophilic interactions.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.govderpharmachemica.com It defines a surface for a molecule within a crystal, and the properties of this surface reveal the nature and extent of close contacts with neighboring molecules.

Hypothetical Application to 1-(2,4-Dichlorophenyl)butan-2-one:

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jyoungpharm.orgajol.info It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govsemanticscholar.org

Hypothetical Application to 1-(2,4-Dichlorophenyl)butan-2-one:

Molecular docking simulations could be used to explore the potential biological targets of 1-(2,4-Dichlorophenyl)butan-2-one. By docking the molecule into the active sites of various enzymes or receptors, researchers could predict its binding affinity and mode of interaction. This would involve identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

Table 3: Hypothetical Molecular Docking Results for 1-(2,4-Dichlorophenyl)butan-2-one with a Putative Target

| Parameter | Hypothetical Value | Significance |

| Binding Affinity | Value in kcal/mol | A more negative value indicates a stronger binding interaction. |

| Interacting Residues | List of amino acids | Identifies the specific parts of the protein that interact with the ligand. |

| Types of Interactions | e.g., Hydrogen bonds, hydrophobic interactions | Describes the nature of the forces holding the ligand in the binding site. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. arxiv.orgnih.gov193.6.1 This technique can be used to study the conformational flexibility of a molecule and the stability of a ligand-receptor complex. nih.gov

Hypothetical Application to 1-(2,4-Dichlorophenyl)butan-2-one:

MD simulations of 1-(2,4-Dichlorophenyl)butan-2-one could reveal its preferred conformations in different environments (e.g., in water or a non-polar solvent). When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov

Hypothetical Application to 1-(2,4-Dichlorophenyl)butan-2-one:

If a dataset of structurally similar compounds with known biological activities were available, a QSAR model could be developed. This model could then be used to predict the biological activity of 1-(2,4-Dichlorophenyl)butan-2-one based on its calculated molecular descriptors. This approach is valuable for prioritizing compounds for further experimental testing.

In Vitro Biological Activity Research and Potential Applications

Antimicrobial Activity Research

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. The 2,4-dichlorophenyl group is a common feature in several compounds investigated for their antimicrobial properties.

Antifungal Potency in Chemical Series

The 2,4-dichlorophenyl moiety is a key structural component in many antifungal compounds, particularly within the azole class of drugs. Structure-activity relationship (SAR) studies on various chemical series have highlighted the significance of this substitution pattern for antifungal potency. For instance, in the development of novel 1,2,4-triazole (B32235) derivatives, the presence of a 2,4-dichlorophenyl group has been shown to confer significant antifungal activity. nih.gov Research on 1-[2-(2,4-dichlorophenyl)-4-alkoxymethyl-1,3-dioxolan-2-yl]methyl-1,2,4-triazoles demonstrated their fungicidal action against Magnaporthe oryzae. icm.edu.pl

In one study on new indole-1,2,4-triazole conjugates, a compound featuring a 2,4-dichlorophenyl group displayed notable fungicidal activity. nih.gov Another investigation into 1,2,4-triazole alcohols found that while 2,4-difluorophenyl derivatives were generally more active, the corresponding 2,4-dichlorophenyl compounds still exhibited antifungal effects.

While direct studies on the antifungal activity of 1-(2,4-dichlorophenyl)butan-2-one are limited, the consistent antifungal efficacy of its more complex derivatives suggests that the 2,4-dichlorophenylbutanone scaffold may serve as a valuable starting point for the design of new antifungal agents.

Table 1: Antifungal Activity of Selected Compounds Containing the 2,4-Dichlorophenyl Moiety

| Compound/Derivative Class | Fungal Species | Activity/Observation |

| 1-[2-(2,4-Dichlorophenyl)-4-alkoxymethyl-1,3-dioxolan-2-yl]methyl-1,2,4-triazoles | Magnaporthe oryzae | Fungicidal activity observed. icm.edu.pl |

| Indole-1,2,4-triazole conjugates with 2,4-dichlorophenyl group | Various plant pathogens | Good fungicidal activity. nih.gov |

| 1,2,4-Triazole alcohols with 2,4-dichlorophenyl group | Candida species | Antifungal activity noted. |

Antibacterial Potency in Chemical Series

Research into novel Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed that a derivative with a 2,4-dichloro substitution exhibited strong antibacterial activity against Staphylococcus aureus, with potency comparable or superior to the standard drug streptomycin. However, the same study showed no activity against Escherichia coli. This highlights a degree of selectivity in the antibacterial action of such compounds.

The development of hybrid molecules incorporating the 1,2,4-triazole nucleus and other antibacterial pharmacophores is an active area of research, with the aim of overcoming drug resistance. nih.gov The role of the 2,4-dichlorophenyl group in these hybrids is often associated with enhanced lipophilicity, which can facilitate cell membrane penetration.

Table 2: Antibacterial Activity of a Selected Derivative Containing the 2,4-Dichlorophenyl Moiety

| Compound/Derivative Class | Bacterial Species | Activity/Observation |

| 4-(2,4-Dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong antibacterial activity, superior or comparable to streptomycin. |

| Escherichia coli | No activity observed. |

Investigations into Anticancer Activity

The 2,4-dichlorophenyl structural motif is present in a number of compounds that have been investigated for their cytotoxic and anticancer properties. While direct anticancer studies on 1-(2,4-Dichlorophenyl)butan-2-one are not extensively documented, research on related molecules provides a basis for its potential in this area.

For instance, a study on 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govicm.edu.ploxazin-4-one, a compound with a related dichlorophenyl substitution, showed moderate cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov This suggests that the dichlorophenyl group can contribute to the anticancer potential of a molecule. Furthermore, derivatives of 1,2,4-triazine (B1199460) have been explored as anticancer agents, with some hybrids showing promise. researchgate.net

The mechanism of action for many of these compounds involves the induction of apoptosis and interference with key signaling pathways in cancer cells. The lipophilic nature of the 2,4-dichlorophenyl group may enhance the ability of these compounds to cross cell membranes and interact with intracellular targets.

Research on Anti-inflammatory Potential

Several studies have explored the anti-inflammatory properties of compounds containing the 2,4-dichlorophenyl moiety. The well-known herbicide 2,4-Dichlorophenoxyacetic acid, which shares the dichlorinated phenyl ring, has been repurposed and investigated as a potential anti-inflammatory agent. In silico and in vivo studies have shown its ability to bind to COX-2 enzyme and reduce inflammation. icm.edu.pl

Derivatives of pyrazole (B372694) containing a 2,4-dichlorophenyl group have also been synthesized and evaluated for their anti-inflammatory effects. For example, a series of rimonabant (B1662492) analogues, including one with a 1-(2,4-dichlorophenyl)pyrazole core, demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells, indicating anti-inflammatory activity. nih.govmdpi.com Another study on a novel flavone (B191248) derivative, 2-(2,4-dichlorophenyl)-4H-chromen-4-one, reported significant peripheral and central antinociceptive activities in animal models, which is often linked to anti-inflammatory mechanisms. nih.gov

Other Explored Biological Activities (e.g., antioxidant, antiproliferative, anti-allodynic)

Beyond the primary areas of antimicrobial, anticancer, and anti-inflammatory research, compounds with the 2,4-dichlorophenyl feature have been investigated for other biological activities.

Antioxidant Activity: While direct antioxidant data for 1-(2,4-dichlorophenyl)butan-2-one is scarce, phenolic compounds containing a similar substitution pattern, such as 2,4-di-tert-butyl phenol, have been shown to possess antioxidant properties.

Antiproliferative Activity: The antiproliferative effects of compounds containing the 2,4-dichlorophenyl group are often studied in the context of their anticancer activity. For example, a newly synthesized carbothioamide derivative demonstrated anti-angiogenic and antiproliferative effects against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells.

Anti-allodynic Activity: Research into novel hybrid molecules has shown that compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide can exhibit analgesic and anti-allodynic activity in animal models of neuropathic pain. While not directly containing the target compound's structure, this highlights the potential for related molecules to modulate pain pathways.

Mechanism of Action Studies in Vitro/in Silico

Identification of Biological Targets and Pathways

To understand the effect of a compound like 1-(2,4-Dichlorophenyl)butan-2-one at a cellular level, the initial step involves identifying its biological targets. This process can be approached through various experimental and computational methods. Techniques such as affinity chromatography, where the compound is used as a bait to capture its binding partners from cell lysates, can directly identify protein targets.

Furthermore, broader, unbiased approaches like proteomics and transcriptomics would analyze changes in protein and gene expression profiles in cells treated with the compound. Significant alterations in the levels of specific proteins or transcripts can point towards the biological pathways being modulated. Computational methods, including molecular docking and virtual screening, can also predict potential binding targets by simulating the interaction of the compound with known protein structures. However, no such studies have been published for 1-(2,4-Dichlorophenyl)butan-2-one.

Enzyme Inhibition Studies (e.g., MurB enzyme, CYP51, 14α-demethylase)

Once potential protein targets are identified, particularly enzymes, detailed inhibition studies are conducted to characterize the nature and potency of the interaction. These studies are crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent.

Enzyme inhibition assays measure the reduction in the rate of an enzymatic reaction in the presence of the inhibitor. Key parameters determined from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For instance, if 1-(2,4-Dichlorophenyl)butan-2-one were to be investigated as a potential antifungal agent, its inhibitory activity against enzymes crucial for fungal survival, such as CYP51 (also known as 14α-demethylase ), would be assessed. This enzyme is a key player in the ergosterol (B1671047) biosynthesis pathway in fungi and is a common target for azole antifungal drugs. Similarly, if antibacterial activity was hypothesized, its effect on enzymes like the MurB enzyme , which is involved in peptidoglycan synthesis in bacteria, would be a relevant avenue of investigation.

Kinetic studies further elucidate the mechanism of inhibition, determining whether it is competitive, non-competitive, uncompetitive, or mixed. This information provides deeper insights into how the compound interacts with the enzyme and its substrate. To date, no public data exists detailing the inhibitory effects of 1-(2,4-Dichlorophenyl)butan-2-one on these or any other enzymes.

Interaction with Cellular Macromolecules (e.g., DNA binding)

Beyond proteins, other cellular macromolecules such as deoxyribonucleic acid (DNA) can be targets for chemical compounds. The interaction of small molecules with DNA can lead to various cellular responses, including the inhibition of replication and transcription, which can be a mechanism for anticancer or antimicrobial activity.

Several biophysical techniques are employed to study DNA binding. These include UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, which can detect changes in the spectral properties of the compound or DNA upon binding. Electrophoretic mobility shift assays (EMSA) can visually demonstrate the binding of a compound to a DNA fragment.

Computational molecular modeling can also be used to predict the preferred binding mode and to identify the specific type of interaction, such as intercalation between base pairs or binding to the minor or major groove of the DNA helix. There is currently no available research or data to suggest that 1-(2,4-Dichlorophenyl)butan-2-one interacts with DNA.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

Importance as a Versatile Building Block in Complex Molecule Synthesis

1-(2,4-Dichlorophenyl)butan-2-one serves as a crucial starting material or intermediate in multi-step synthetic pathways. Its utility stems from the reactivity of its functional groups: the ketone carbonyl group and the dichlorinated aromatic ring. The ketone allows for a range of reactions, including reductions, condensations, and nucleophilic additions, while the chlorine atoms on the phenyl ring can be substituted or can influence the reactivity of the ring itself.

This dual reactivity makes it an adaptable component for constructing larger, more intricate molecular architectures. The presence of the 2,4-dichlorophenyl moiety is particularly noteworthy as this structural feature is found in numerous biologically active compounds.

Applications in Agrochemical Development

The 2,4-dichlorophenyl group is a common feature in many successful fungicides. nih.gov The synthesis of novel agrochemicals often leverages 1-(2,4-dichlorophenyl)butan-2-one as a key precursor. For instance, it can be a starting point for creating new 1,2,4-triazole (B32235) derivatives, a class of compounds renowned for their potent antifungal properties. nih.govresearchgate.netnih.gov These triazole-based fungicides work by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.gov

Research has demonstrated the synthesis of novel prop-2-en-1-one derivatives from 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a closely related compound, which have shown inhibitory effects against various plant pathogens. researchgate.net The 2,4-dichloro substitution pattern on the phenyl ring has been shown to be important for the antifungal activity of some of these derivatives. nih.gov

Intermediate for Pharmaceutical Agents

In the pharmaceutical industry, 1-(2,4-Dichlorophenyl)butan-2-one and its derivatives are instrumental in the synthesis of various therapeutic agents, particularly antifungal drugs. biosynth.com The 2,4-dichlorophenyl group is a key structural component of several widely used azole antifungals, such as itraconazole. nih.gov

The synthesis of these complex drug molecules often involves the chemical modification of intermediates derived from 1-(2,4-dichlorophenyl)butan-2-one. For example, the ketone can be transformed into an α-haloketone, a highly reactive species that readily undergoes nucleophilic substitution reactions. wikipedia.orgnih.govlibretexts.orgup.ac.za This allows for the introduction of various heterocyclic moieties, such as triazoles or imidazoles, which are crucial for the antifungal activity of the final drug product. nih.govnih.gov The development of a chemoenzymatic process to produce (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate for the antifungal drug Luliconazole, starts from 2-chloro-1-(2,4-dichlorophenyl)ethanone, highlighting the importance of related ketones in pharmaceutical synthesis. researchgate.net Furthermore, a novel 1,2,4-triazole-indole hybrid molecule, (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol), has shown broad-spectrum activity against Candida species. nih.gov

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of alkyl aryl ketones like 1-(2,4-Dichlorophenyl)butan-2-one is fundamental to enabling further research. Traditional methods such as Friedel-Crafts acylation often require harsh conditions and stoichiometric amounts of Lewis acids, limiting their efficiency and substrate scope. chemistryviews.org Modern synthetic chemistry offers several advanced methodologies that could be applied to synthesize 1-(2,4-Dichlorophenyl)butan-2-one and its analogues with greater efficiency, selectivity, and sustainability.

Future research should focus on adopting and optimizing these modern techniques. For example, palladium-catalyzed carbonylative cross-coupling reactions, which join aryl halides with alkyl halides under a carbon monoxide atmosphere, present a powerful alternative. chemistryviews.orgacs.org This approach could utilize 1-iodo-2,4-dichlorobenzene and an appropriate alkyl bromide to construct the target ketone. Another promising strategy is the nickel-catalyzed reductive coupling of aryl acids with unactivated alkyl bromides, which offers a direct route from readily available starting materials. rsc.org

Furthermore, direct C-H functionalization represents a state-of-the-art approach that minimizes pre-functionalization steps. A palladium-catalyzed non-directed C-H alkylation, for instance, could potentially be developed to directly couple a dichlorophenyl group with a butanone synthon, offering a highly atom-economical pathway. chemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Alkyl Aryl Ketones

| Methodology | Key Features | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Uses arenes and acyl halides/anhydrides with a Lewis acid catalyst. | Well-established, uses common reagents. | chemistryviews.org |

| Palladium-Catalyzed Carbonylative Cross-Coupling | Couples aryl halides and alkyl bromides with carbon monoxide. | High efficiency, good functional group tolerance, avoids harsh Lewis acids. | chemistryviews.orgacs.org |

| Nickel-Catalyzed Reductive Coupling | Couples aryl acids/anhydrides with alkyl halides. | Uses readily available carboxylic acids, avoiding organometallic reagents. | rsc.org |

| Palladium-Catalyzed Non-Directed C-H Alkylation | Directly functionalizes an aromatic C-H bond. | High atom economy, reduces synthetic steps by avoiding pre-functionalization. | chemrxiv.org |

Exploration of Novel Biological Targets and Therapeutic Areas

The 2,4-dichlorophenyl moiety is a key feature in several compounds with established biological activity. This suggests that 1-(2,4-Dichlorophenyl)butan-2-one could serve as a valuable starting point for discovering new therapeutic agents. For example, a related pyrazole (B372694) derivative, 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated anti-inflammatory and neuroprotective properties in a mouse model of Parkinson's disease. nih.gov Another compound, 2-(2,4-dichlorophenyl)-4H-chromen-4-one, has shown significant antinociceptive (pain-relieving) activities in animal models. researchgate.net

Moreover, other butanone derivatives have shown promise in neuroscience. The compound 4-(phenylsulfanyl)butan-2-one, for instance, has been shown to improve fear memory retrieval and reduce inflammatory responses in a mouse model of Alzheimer's disease. nih.gov It has also been found to suppress the production of specific chemokines involved in allergic inflammation. mdpi.com These findings strongly support the rationale for investigating the biological activity of 1-(2,4-Dichlorophenyl)butan-2-one.

Future research should involve systematic screening of this compound and its rationally designed analogues against a panel of biological targets, particularly those involved in neuroinflammation, neurodegeneration, and pain signaling pathways. Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, could also uncover entirely new therapeutic applications. nih.gov

Table 2: Bioactivities of Structurally Related Compounds

| Compound Type | Observed Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Dichlorophenyl Pyrazole Derivative (CDMPO) | Anti-inflammatory, neuroprotective | Parkinson's Disease | nih.gov |

| Dichlorophenyl Chromenone Derivative | Antinociceptive (analgesic) | Pain Management | researchgate.net |

| 4-(Phenylsulfanyl)butan-2-one | Improved memory, anti-inflammatory | Alzheimer's Disease | nih.gov |

| 4-(Phenylsulfanyl)butan-2-one | Suppression of CCL-1 chemokine | Allergic Inflammation | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. mdpi.com These computational tools can be powerfully applied to explore the chemical space around 1-(2,4-Dichlorophenyl)butan-2-one. By leveraging existing data on compounds with similar structures, ML models can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogues before they are synthesized. nih.govresearchgate.net

One key application is high-throughput virtual screening, where ML algorithms can rapidly evaluate vast libraries of virtual compounds to identify those most likely to be active against a specific biological target. nih.gov Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on a desired therapeutic profile. nih.gov Starting with the 1-(2,4-Dichlorophenyl)butan-2-one scaffold, these models could suggest modifications to enhance potency, improve selectivity, or reduce off-target effects. This integration of AI can significantly reduce the time and cost associated with identifying promising drug candidates. mdpi.comnih.gov

Table 3: Applications of AI/ML in the Development of 1-(2,4-Dichlorophenyl)butan-2-one Analogues

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| Predictive Modeling | Training algorithms on existing data to predict efficacy, pharmacokinetics, and toxicity of new compounds. | Prioritizes synthesis of the most promising candidates, reducing experimental costs. | nih.govresearchgate.net |

| High-Throughput Virtual Screening | Using ML to rapidly screen large virtual libraries for potential hits against a biological target. | Expedites the identification of lead compounds from vast chemical spaces. | nih.gov |

| De Novo Drug Design | Employing generative models to design novel molecules with optimized properties. | Creates innovative chemical structures tailored to a specific therapeutic profile. | nih.gov |

| Drug Target Identification | Analyzing large biological datasets (genomics, proteomics) to identify and validate new drug targets. | Uncovers new therapeutic opportunities for the compound scaffold. | researchgate.net |

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

To translate a promising compound from the laboratory to clinical consideration, a thorough understanding of its behavior in biological systems is essential. This requires the development of highly sensitive and specific analytical methods for its detection and quantification in complex matrices like blood, urine, and tissues. fastercapital.comfastercapital.com The analysis of trace levels of a compound and its metabolic products is crucial for pharmacokinetic studies.

The most powerful techniques for this purpose are hyphenated chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). fastercapital.comresearchgate.net These methods offer the high resolution needed to separate the parent compound from its metabolites and the sensitivity to detect them at nanogram-per-liter concentrations or lower. researchgate.netcsbsju.edu

Future research must focus on developing a validated LC-MS/MS method for 1-(2,4-Dichlorophenyl)butan-2-one. This involves optimizing sample preparation, often using solid-phase extraction (SPE) to isolate the analyte and remove interfering substances from the biological matrix. ncsu.edu The method would then be used to perform metabolite profiling, identifying the chemical structures of metabolites formed by the body's metabolic processes. This information is critical for understanding the compound's complete biological fate.

Table 4: Key Analytical Techniques for Pharmaceutical Analysis

| Technique | Principle | Application in Studying 1-(2,4-Dichlorophenyl)butan-2-one | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interactions with a stationary phase under high pressure. | Quantification of the parent compound and its major metabolites. | iltusa.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then ionized and identified by their mass-to-charge ratio. May require derivatization. | Analysis of the parent compound and volatile metabolites, particularly in environmental or forensic samples. | fastercapital.comncsu.edu |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry. | The gold standard for trace-level quantification of the parent drug and its metabolites in complex biological fluids. | fastercapital.comresearchgate.net |

| Solid-Phase Extraction (SPE) | A sample preparation technique used to clean up and concentrate analytes from a complex matrix before analysis. | Essential for isolating the compound from plasma, urine, or tissue homogenates to ensure accurate analysis. | csbsju.eduncsu.edu |

Q & A

Q. What synthetic routes are most effective for producing 1-(2,4-dichlorophenyl)butan-2-one with high yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 1,4-dichlorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation between 2,4-dichloroacetophenone and ethyl acetoacetate under basic conditions may yield the ketone. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to minimize by-products like chlorinated impurities . Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. How can researchers characterize the structural and electronic properties of 1-(2,4-dichlorophenyl)butan-2-one?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with NIST reference data (e.g., shifts for aromatic protons at δ 7.4–7.8 ppm and carbonyl carbons at ~200 ppm) .

- IR : Confirm the ketone group via C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (M⁺ at m/z 217 for C₁₀H₈Cl₂O) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure for precise bond angles and intermolecular interactions, referencing similar dichlorophenyl ketones .

Q. What analytical methods are recommended for assessing purity and detecting trace impurities in this compound?

- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to separate and quantify impurities like Econazole-related by-products . GC-MS is suitable for volatile contaminants, while Karl Fischer titration ensures water content <0.1%. Cross-validate results with melting point analysis (expected range: 80–85°C) .

Q. What are the key safety considerations for handling 1-(2,4-dichlorophenyl)butan-2-one in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to potential irritancy and toxicity. Store in airtight containers away from light to prevent degradation. Refer to NIST safety guidelines for chlorinated aromatics and dispose of waste via approved halogenated solvent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound?

- Methodological Answer : Discrepancies may arise from crystallinity or solvent polarity effects. Conduct systematic solubility tests in aprotic (e.g., DMSO, DMF) vs. protic solvents (e.g., ethanol, water). Use DSC/TGA to identify polymorphic forms affecting solubility. Reactivity studies (e.g., nucleophilic substitution at the carbonyl) should control moisture and temperature to replicate literature conditions .

Q. What mechanistic insights exist for the biological activity of 1-(2,4-dichlorophenyl)butan-2-one derivatives in pesticidal applications?

- Methodological Answer : Derivatives like imazalil (a triazole antifungal agent) inhibit ergosterol biosynthesis via cytochrome P450 enzymes. Design in vitro assays (e.g., fungal growth inhibition on agar plates) and compare IC₅₀ values. Molecular docking studies can model interactions with CYP51 homologs, using crystallographic data from related compounds .

Q. How can computational modeling optimize the compound’s electronic properties for targeted applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. Simulate substituent effects (e.g., adding nitro or methoxy groups) on reactivity. Validate models with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this ketone?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) during key steps like α-alkylation. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry. Consider kinetic resolution during crystallization .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in formulation studies?

- Methodological Answer : Conduct accelerated stability tests (40°C/75% RH for 6 months) with HPLC monitoring. Acidic/basic hydrolysis studies (pH 1–13) identify degradation pathways (e.g., dechlorination or ketone reduction). Formulate with stabilizers (e.g., antioxidants like BHT) for long-term storage .

Q. What novel applications emerge from derivatizing 1-(2,4-dichlorophenyl)butan-2-one into heterocyclic systems?

- Methodological Answer :

Convert the ketone to imidazole or triazole derivatives via condensation with hydrazines or amidines. Evaluate bioactivity against resistant fungal strains or as kinase inhibitors. Use X-ray crystallography to correlate structural modifications with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.